
(3S)-3-Boc-amino-3-cyclohexylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Boc-amino-3-cyclohexylpropanoic acid: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a cyclohexyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting a suitable cyclohexyl halide with the protected amino acid.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3S)-3-Boc-amino-3-cyclohexylpropanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in the presence of bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential role in protein synthesis and enzyme inhibition.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Boc-amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets. The cyclohexyl group enhances the compound’s hydrophobic interactions, while the propanoic acid moiety facilitates binding through hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-Boc-amino-3-phenylpropanoic acid
- (3S)-3-Boc-amino-3-methylpropanoic acid
- (3S)-3-Boc-amino-3-ethylpropanoic acid
Comparison:
(3S)-3-Boc-amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclohexyl group, resulting in different hydrophobic interactions.
(3S)-3-Boc-amino-3-methylpropanoic acid: Contains a methyl group, making it less bulky and less hydrophobic compared to the cyclohexyl derivative.
(3S)-3-Boc-amino-3-ethylpropanoic acid: Contains an ethyl group, offering intermediate properties between the methyl and cyclohexyl derivatives.
Uniqueness: The presence of the cyclohexyl group in (3S)-3-Boc-amino-3-cyclohexylpropanoic acid provides unique steric and hydrophobic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in the design of specific enzyme inhibitors and receptor modulators.
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
(3S)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
JRQQQMPMEZFLGD-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCCC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


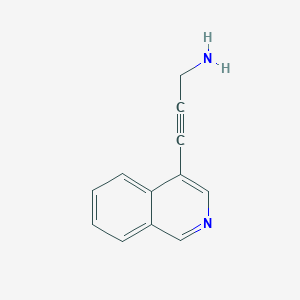
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)

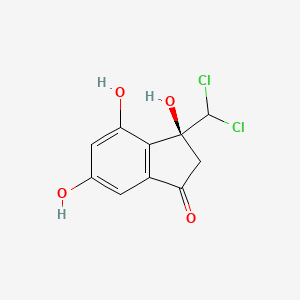
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
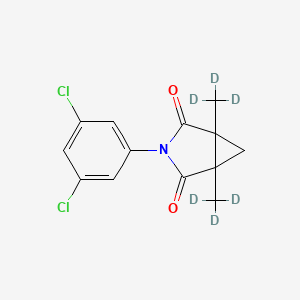
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
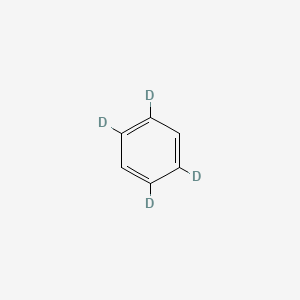
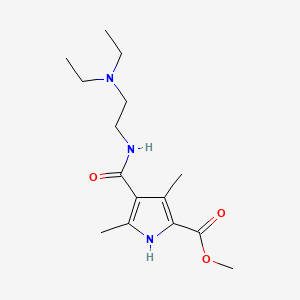
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
